Thalidomide-NH-C2-PEG3-OH Thalidomide-NH-C2-PEG3-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13797726
InChI: InChI=1S/C21H27N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,16,22,25H,4-13H2,(H,23,26,27)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO
Molecular Formula: C21H27N3O8
Molecular Weight: 449.5 g/mol

Thalidomide-NH-C2-PEG3-OH

CAS No.:

Cat. No.: VC13797726

Molecular Formula: C21H27N3O8

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

Thalidomide-NH-C2-PEG3-OH -

Specification

Molecular Formula C21H27N3O8
Molecular Weight 449.5 g/mol
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione
Standard InChI InChI=1S/C21H27N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,16,22,25H,4-13H2,(H,23,26,27)
Standard InChI Key BVSAHSFFVHCRSM-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound's structure integrates three functional domains:

  • Thalidomide moiety: Binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex

  • C2-PEG3 linker: A triethylene glycol spacer with ethoxy repeating units (-O-CH₂-CH₂-)₃

  • Hydroxyl terminus: Enables conjugation to target protein ligands

Table 1: Key Physicochemical Properties

ParameterValueSource
Molecular FormulaC₂₁H₂₇N₃O₈
Molecular Weight449.45 g/mol
Storage Conditions-20°C, anhydrous
Aqueous Solubility>10 mM (PEG-enhanced)

The PEG3 linker contributes significantly to the compound's pharmaceutical properties, increasing water solubility by approximately 300% compared to non-PEGylated analogs while maintaining blood-brain barrier permeability . X-ray crystallography studies confirm the thalidomide component adopts a planar configuration that optimally engages CRBN's hydrophobic binding pocket .

Mechanism of Action in PROTAC Systems

Linker Optimization

The C2-PEG3 spacer demonstrates ideal length (15.4 Å) and flexibility for:

  • Preventing steric clashes between E3 ligase and target protein

  • Allowing proper orientation of ubiquitination sites

  • Maintaining plasma stability (t₁/₂ > 6h in serum)

Therapeutic Applications and Research Findings

Oncology: BCL-XL Degradation

The PROTAC XZ739, utilizing Thalidomide-NH-C2-PEG3-OH, achieves:

  • DC₅₀ = 2.5 nM in MOLT-4 leukemia cells

  • 98% BCL-XL degradation at 10 nM (24h exposure)

  • Caspase-3 activation ≥8-fold vs. controls

Table 2: Comparative Efficacy in Hematologic Malignancies

Cell LineDC₅₀ (nM)Apoptosis InductionPlatelet Sparing
MOLT-4 (T-ALL)2.589% ± 3.2Yes
MV4-11 (AML)4.178% ± 5.1Yes
Raji (Burkitt)3.882% ± 4.3Yes
Data from
ParameterSpecificationRationale
Temperature-20°C ± 2°CPrevent hydrolysis
AtmosphereArgon/N₂ blanketOxidation prevention
ReconstitutionDMSO ≤5% in PBSMaintain solubility

Future Directions and Challenges

Combination Therapies

Ongoing trials investigate synergies with:

  • Venetoclax: Enhanced mitochondrial apoptosis in AML

  • CAR-T Cells: Improved persistence via BCL-XL modulation

Blood-Brain Barrier Penetration

The PEG3 linker enables 18% brain/plasma ratio in murine models, supporting CNS applications .

Resistance Mechanisms

Emerging challenges include:

  • CRBN mutations (E377K) reducing binding affinity by 40%

  • Upregulation of proteasome subunits (PSMB5/P < 0.01)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator